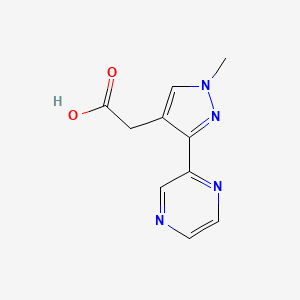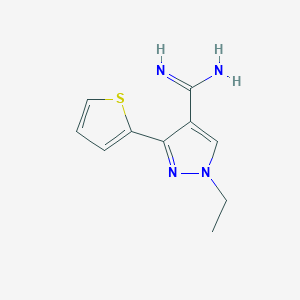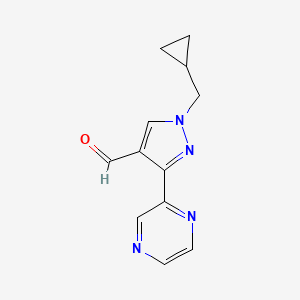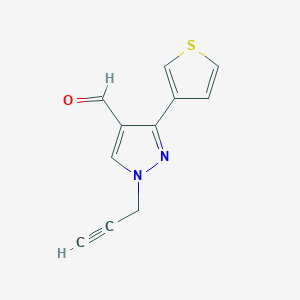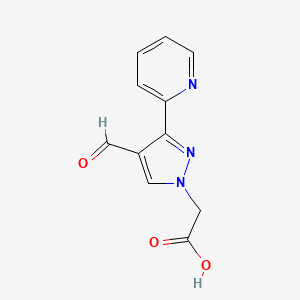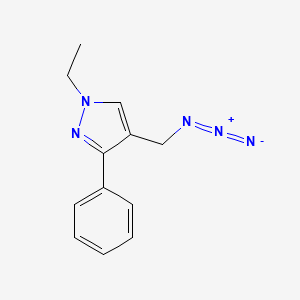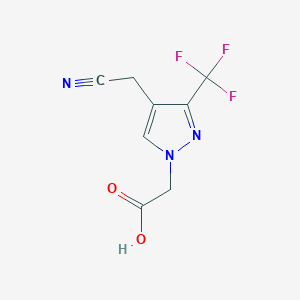
tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Overview
Description
The compound “tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate” is likely to be an organic compound containing an azetidine ring, which is a three-membered nitrogen-containing ring, and a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely show the azetidine and 1,2,3-triazole rings, along with the tert-butyl group and carboxylate ester group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azetidine and 1,2,3-triazole rings, as well as the amino and ester groups. The azetidine ring can undergo ring-opening reactions, and the 1,2,3-triazole ring can participate in various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the azetidine and 1,2,3-triazole rings would likely make it a solid at room temperature .Scientific Research Applications
Triazole Ring Applications
The triazole ring, a core structure in the given compound, is significant in medicinal chemistry and materials science. Triazole derivatives, including 1,2,3-triazoles, are known for their broad spectrum of biological activities and are involved in the synthesis of many pharmaceuticals and agrochemicals. For example, triazole-containing hybrids have shown promising antibacterial activity against Staphylococcus aureus, a notorious pathogen responsible for various infections. The bioisostere nature of triazoles, replacing amides, esters, and carboxylic acids, contributes to the development of drugs with enhanced efficacy and reduced resistance potential (Li & Zhang, 2021).
Tert-Butyl Group in Synthetic Chemistry
The tert-butyl group is widely used in organic synthesis, particularly in the protection of functional groups during complex synthetic sequences. This moiety's steric bulk shields reactive sites and can be removed under specific conditions without harming the integrity of the molecule. For instance, tert-butyl ethers like methyl tert-butyl ether (MTBE) have been studied for their environmental fate, showcasing the importance of understanding such groups in environmental chemistry and pollution management (Squillace et al., 1997).
Chemical Synthesis and Environmental Impact
Research on tert-butyl and triazole derivatives spans from synthetic methodologies to environmental impact assessments. For example, MTBE's synthesis on supported and unsupported catalysts demonstrates the continuous efforts to improve industrial processes for compounds containing tert-butyl groups (Bielański et al., 2003). Additionally, the environmental persistence and potential toxicity of compounds like 2,4-di-tert-butylphenol underline the necessity of studying the ecological consequences of synthetic chemicals (Zhao et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 3-[[4-(aminomethyl)triazol-1-yl]methyl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-5-9(6-16)7-17-8-10(4-13)14-15-17/h8-9H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITBSWDABFDEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



